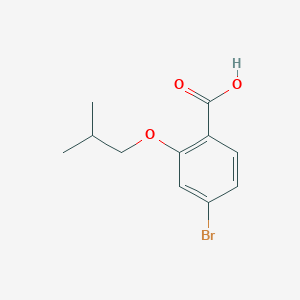

4-Bromo-2-isobutoxybenzoic acid

Description

4-Bromo-2-isobutoxybenzoic acid (CAS: 855482-59-6) is a brominated aromatic carboxylic acid featuring an isobutoxy substituent at the 2-position and a bromine atom at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structural features—a bulky isobutoxy group and electron-withdrawing bromine—impart unique physicochemical properties, such as moderate lipophilicity and acidity, which influence its reactivity and applications in medicinal chemistry .

Properties

IUPAC Name |

4-bromo-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNKWDTWXPWBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647609 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855482-59-6 | |

| Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isobutoxybenzoic acid typically involves the bromination of 2-isobutoxybenzoic acid. The reaction is carried out by treating 2-isobutoxybenzoic acid with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the isobutoxy group.

Industrial Production Methods

Industrial production of 4-Bromo-2-isobutoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Esterification: Formation of esters of 4-Bromo-2-isobutoxybenzoic acid.

Reduction: Formation of 4-Bromo-2-isobutoxybenzyl alcohol.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-isobutoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various substitution reactions, making it a versatile building block in organic synthesis.

Table 1: Reactions Involving 4-Bromo-2-isobutoxybenzoic Acid

| Reaction Type | Product Formed | Yield (%) |

|---|---|---|

| Substitution | Various substituted benzoic acids | Variable |

| Esterification | Esters of 4-bromo-2-isobutoxybenzoic acid | High |

| Reduction | 4-Bromo-2-isobutoxybenzyl alcohol | Moderate |

Research has explored the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies indicate that the bromine atom may enhance its biological efficacy by affecting the compound's interaction with biological macromolecules.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 4-bromo-2-isobutoxybenzoic acid on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for drug development.

Medicinal Chemistry

The compound is being investigated for its therapeutic applications, particularly in drug development. Its structural features may facilitate interactions with specific biological targets, making it a candidate for further pharmacological evaluation.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Investigated for activity against pathogens |

| Anticancer | Evaluated for cytotoxic effects on cancer cells |

| Drug Development | Potential lead compound for new medications |

Industrial Applications

In industry, 4-bromo-2-isobutoxybenzoic acid is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in synthesizing functionalized polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the isobutoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-2-hydroxybenzoic Acid Derivatives ():

Replacing the isobutoxy group with a hydroxyl group (e.g., 4-bromo-2-hydroxybenzoic acid hydrazide) significantly alters reactivity. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. However, the isobutoxy group in 4-bromo-2-isobutoxybenzoic acid provides steric hindrance, reducing nucleophilic attack susceptibility compared to hydroxyl analogs. Cyclocondensation reactions of these derivatives yield pyrrole and pyrrolidine compounds with demonstrated antibacterial and antifungal activities, suggesting that bulky substituents like isobutoxy may enhance membrane penetration in bioactive molecules .- 3-Bromo-4-isobutoxybenzoic Acid (CAS 60783-90-6, ): A positional isomer with bromine at the 3-position instead of the 4-position. For example, the 4-bromo substituent in the target compound may better stabilize negative charge in deprotonated forms, enhancing interactions with cationic residues in enzymes .

Substituent Bulk and Lipophilicity

4-Bromo-2-methylbenzoic Acid ():

Substituting isobutoxy with a methyl group reduces steric bulk and lipophilicity. The methyl group is less electron-donating than isobutoxy, leading to weaker resonance effects. This compound is utilized in synthesizing anthranilic acid derivatives with antibacterial activity, where reduced steric hindrance may favor binding to compact active sites .- 2-(4-Bromo-2-isopropylphenoxy)acetic Acid (CAS 685853-35-4, ): Replacing the isobutoxy group with an isopropylphenoxy-acetic acid moiety introduces additional steric bulk and a carboxylic acid side chain.

Halogen and Functional Group Variations

4-Bromo-2-(difluoromethoxy)benzoic Acid (CAS 1131615-10-5, ):

The difluoromethoxy group replaces isobutoxy, introducing electronegative fluorine atoms. Fluorine’s strong electron-withdrawing effect increases acidity and metabolic stability compared to the isobutoxy analog. Such derivatives are valuable in drug design for enhancing pharmacokinetic profiles .- This contrasts with the single isobutoxy group in the target compound, which may offer less protection but greater conformational flexibility .

Biological Activity

4-Bromo-2-isobutoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from diverse studies, including data tables and case studies.

Chemical Structure and Properties

4-Bromo-2-isobutoxybenzoic acid is characterized by the following chemical structure:

- Molecular Formula : C11H13BrO2

- Molecular Weight : 271.13 g/mol

The presence of the bromine atom and the isobutoxy group contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that 4-Bromo-2-isobutoxybenzoic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 μg/mL |

| Escherichia coli | 31.2 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

The compound demonstrated a bactericidal effect, inhibiting bacterial growth through mechanisms that involve disruption of cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

In addition to its antibacterial properties, 4-Bromo-2-isobutoxybenzoic acid also shows antifungal activity. Its effectiveness was tested against various fungal strains, with results indicating moderate activity.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 31.2 μg/mL |

| Aspergillus niger | 62.5 μg/mL |

These findings suggest that while the compound is more potent against bacteria, it retains some efficacy against fungi .

The mechanism underlying the biological activity of 4-Bromo-2-isobutoxybenzoic acid involves multiple pathways. It has been shown to inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence. This inhibition can reduce the pathogenicity of bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

A notable case study involved the use of 4-Bromo-2-isobutoxybenzoic acid in a therapeutic context for treating infections caused by resistant bacterial strains. The study highlighted its potential as a lead compound in developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.